molecular formula C8H10ClNO2 B13582564 2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

2-(1-Amino-2-hydroxyethyl)-4-chlorophenol

Cat. No.: B13582564
M. Wt: 187.62 g/mol
InChI Key: KXSKYLCQWOEVGA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is an organic compound that features a phenol group substituted with an amino group and a hydroxyl group on the ethyl chain, and a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-4-chlorophenol can be achieved through several methods. One common approach involves the reaction of 4-chlorophenol with epichlorohydrin to form 4-chloro-2-(chloromethyl)phenol. This intermediate is then reacted with ammonia to introduce the amino group, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(1-Amino-2-oxoethyl)-4-chlorophenol.

    Reduction: Formation of 2-(1-Aminoethyl)-4-chlorophenol.

    Substitution: Formation of 2-(1-Amino-2-hydroxyethyl)-4-methoxyphenol when methoxide is used.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-4-chlorophenol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and protein function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    4-Chloro-2-(hydroxymethyl)phenol: Lacks the amino group, which may reduce its potential for forming hydrogen bonds with biological targets.

    2-(1-Aminoethyl)-4-chlorophenol: Lacks the hydroxyl group, which may affect its solubility and reactivity.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-4-chlorophenol is unique due to the presence of both amino and hydroxyl groups on the ethyl chain, along with a chlorine atom on the benzene ring

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-4-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-5-1-2-8(12)6(3-5)7(10)4-11/h1-3,7,11-12H,4,10H2

InChI Key

KXSKYLCQWOEVGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CO)N)O

Origin of Product

United States

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